1-(4-(10H-Phenoxazin-10-yl)phenyl)ethan-1-one
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Overview
Description
1-(4-(10H-Phenoxazin-10-yl)phenyl)ethan-1-one is an organic compound that features a phenoxazine moiety attached to a phenyl ring, which is further connected to an ethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(10H-Phenoxazin-10-yl)phenyl)ethan-1-one typically involves the following steps:
Formation of the Phenoxazine Moiety: The phenoxazine core can be synthesized through a cyclization reaction involving o-aminophenol and a suitable aldehyde or ketone under acidic conditions.
Attachment of the Phenyl Ring: The phenoxazine moiety is then coupled with a brominated phenyl ring using a palladium-catalyzed Suzuki coupling reaction.
Introduction of the Ethanone Group: Finally, the ethanone group is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-(10H-Phenoxazin-10-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide[][3].
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride[][3].
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid[][3].
Major Products Formed
Oxidation: Quinones.
Reduction: Corresponding alcohols or amines.
Substitution: Nitro or halogenated derivatives[][3].
Scientific Research Applications
1-(4-(10H-Phenoxazin-10-yl)phenyl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-(10H-Phenoxazin-10-yl)phenyl)ethan-1-one involves its interaction with various molecular targets and pathways:
Anticancer Activity: The compound modulates multidrug resistance by inhibiting the efflux of chemotherapeutic agents from cancer cells, thereby enhancing their efficacy.
Fluorescent Properties: The phenoxazine moiety allows the compound to act as a fluorescent probe, emitting light upon excitation and enabling the visualization of biological processes.
Comparison with Similar Compounds
Similar Compounds
3,7-Dihydroxyphenoxazine: Known for its use in fluorescence-based assays.
10-Acetyl-3,7-dihydroxyphenoxazine: Used as a substrate for peroxidase enzymes in biochemical assays.
4-(10H-Phenoxazin-10-yl)benzaldehyde: Utilized as an intermediate in organic synthesis.
Uniqueness
1-(4-(10H-Phenoxazin-10-yl)phenyl)ethan-1-one stands out due to its unique combination of a phenoxazine moiety and an ethanone group, which imparts distinct chemical and physical properties. This makes it particularly valuable in the development of advanced materials and as a tool in biological research .
Properties
Molecular Formula |
C20H15NO2 |
---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
1-(4-phenoxazin-10-ylphenyl)ethanone |
InChI |
InChI=1S/C20H15NO2/c1-14(22)15-10-12-16(13-11-15)21-17-6-2-4-8-19(17)23-20-9-5-3-7-18(20)21/h2-13H,1H3 |
InChI Key |
NVUXHIRKXPCDTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3OC4=CC=CC=C42 |
Origin of Product |
United States |
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